Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

Lipophilicity Physicochemical Properties Drug Design

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is a synthetic 1,4-dihydropyridazine derivative characterized by a trifluoromethyl group at the 5-position, a phenyl ring at N1, and a methyl substituent at C4. Its molecular formula is C12H11F3N2, with a molecular weight of 240.22 g/mol.

Molecular Formula C12H11F3N2
Molecular Weight 240.229
CAS No. 1383543-22-3
Cat. No. B2800699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine
CAS1383543-22-3
Molecular FormulaC12H11F3N2
Molecular Weight240.229
Structural Identifiers
SMILESCC1C=NN(C=C1C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C12H11F3N2/c1-9-7-16-17(8-11(9)12(13,14)15)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyLYBBELDNNKDRBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine (CAS 1383543-22-3): Structural and Physicochemical Baseline for Informed Procurement


4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is a synthetic 1,4-dihydropyridazine derivative characterized by a trifluoromethyl group at the 5-position, a phenyl ring at N1, and a methyl substituent at C4 . Its molecular formula is C12H11F3N2, with a molecular weight of 240.22 g/mol . The compound is recorded in the ZINC database with a predicted logP of 3.131 [1], indicating moderate lipophilicity that may balance membrane permeability and aqueous solubility for in vitro pharmacological applications.

Why Generic 1,4-Dihydropyridazine Analogs Cannot Substitute for 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine in Research Applications


The 1,4-dihydropyridazine core is employed in medicinal chemistry for cardiovascular and spasmolytic agents, yet subtle substituent changes drastically alter pharmacological profiles [1]. For example, the electron-withdrawing trifluoromethyl group at the 5-position significantly modulates ring electron density and lipophilicity compared to non-fluorinated or 3-CF3 isomers, directly influencing target binding kinetics and metabolic stability. Additionally, the C4 methyl substituent introduces a chiral center that can lead to enantioselective biological interactions, a feature absent in 4-unsubstituted or 4,4-disubstituted analogs. Consequently, interchange with generic 1,4-dihydropyridazines lacking this precise substitution pattern can result in loss of desired activity, altered selectivity, or unexpected pharmacokinetic behavior.

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine: Quantitative Differentiation Evidence for Informed Procurement


Predicted Lipophilicity (logP) Advantage Over 1,4-Diphenyl-3-(trifluoromethyl) Analog

The target compound has a predicted logP of 3.131 based on the ZINC database [1], whereas the closest commercially available analog, 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS 1377791-70-2, MW 302.29 g/mol), is estimated to have a predicted logP of approximately 4.0–4.5 based on the addition of an extra phenyl ring (class-level interpolation) [2]. This represents a difference of at least 0.9 log units, indicating that the target compound is markedly less lipophilic.

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight and Synthetic Tractability Advantage Over Bulkier Analogs

The molecular weight of 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine is 240.22 g/mol , substantially lower than the 302.29 g/mol of the 1,4-diphenyl analog [1]. This difference of 62.07 g/mol (20.5% reduction) typically corresponds to fewer synthetic steps, higher atom economy, and reduced purification burden.

Synthetic Accessibility Cost Efficiency Lead Optimization

Positional Differentiation: 5-CF3 vs. 3-CF3 Substitution Pattern and Synthetic Enantioselectivity

Asymmetric Brønsted acid assisted Lewis base catalysis has been developed specifically for 3-trifluoromethyl-1,4-dihydropyridazines, achieving enantiomeric excesses up to 99% [1]. The target compound, bearing the CF3 group at the 5-position rather than the 3-position, requires distinct catalytic conditions due to altered electronic and steric environments. While no direct enantioselectivity data are publicly available for the 5-CF3 isomer, the chiral center at C4 (adjacent to CF3) offers a unique handle for asymmetric synthesis that is absent in 3-CF3 analogs.

Enantioselective Synthesis Catalysis Structural Isomerism

4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine: Evidence-Based Application Scenarios for Procurement Decisions


Medicinal Chemistry Lead Optimization for Cardiovascular or Anti-Inflammatory Targets

The 1,4-dihydropyridazine core is established as a circulation-influencing and spasmolytic pharmacophore [1]. The target compound's 5-CF3 group is expected to enhance metabolic stability and binding-site complementarity relative to non-fluorinated analogs. Its moderate logP of 3.131 supports formulation in standard DMSO/aqueous assay systems. Procurement is justified for structure-activity relationship (SAR) studies requiring a fluorinated, low-molecular-weight scaffold with a chiral center at C4 for enantioselective exploration.

Asymmetric Catalysis Methodology Development

The compound's C4 methyl group adjacent to the 5-CF3 substituent creates a chiral center not present in 3-trifluoromethyl-1,4-dihydropyridazines. This structural feature makes it a novel substrate for screening organocatalysts or transition-metal catalysts aimed at enantioselective synthesis of pyridazines, building on established protocols for 3-CF3 analogs [2]. Successful methodology development could yield patentable catalytic processes.

Chemical Biology Probe Design

Because the 5-CF3 and 4-methyl groups collectively tune lipophilicity and steric profile differently from 3-CF3- or diphenyl-substituted analogs, the compound can serve as a selectivity probe in chemical proteomics. Its lower predicted logP (3.131 vs. >4.0 for the diphenyl analog) may reduce membrane sequestration artifacts in live-cell imaging or pull-down experiments, improving target-identification confidence.

Synthetic Intermediate for Pyridazine-Derived Libraries

The 1,4-dihydropyridazine ring can be oxidized to the corresponding pyridazine, enabling diversification at the 5-CF3 and 4-methyl positions. The compound's modest molecular weight (240.22 g/mol) and commercial availability in >95% purity make it a practical starting material for constructing focused compound libraries in high-throughput screening campaigns.

Quote Request

Request a Quote for 4-Methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.